1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide
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Overview
Description
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a naphthalene moiety, and a sugar derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the naphthalene group, and the incorporation of the sugar derivative. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The naphthalene and pyrimidine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and reaction times.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving nucleic acids and proteins.
Medicine: Its unique structure makes it a potential candidate for drug development, targeting specific enzymes or receptors.
Industry: The compound’s properties can be exploited in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This can result in a range of effects, from inhibiting enzyme activity to altering gene expression.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrouridine: A modified nucleoside found in tRNA, involved in the stability and function of tRNA molecules.
(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate: A compound with a similar sugar derivative and pyrimidine ring structure.
Uniqueness
What sets 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide apart is its combination of a naphthalene moiety with a pyrimidine ring and a sugar derivative. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1675178-56-9 |
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Molecular Formula |
C22H23N3O7 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H23N3O7/c1-31-18-17(27)16(11-26)32-21(18)25-10-15(20(29)24-22(25)30)19(28)23-9-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,10,16-18,21,26-27H,9,11H2,1H3,(H,23,28)(H,24,29,30)/t16-,17-,18-,21-/m1/s1 |
InChI Key |
GDRHQLOQYOBSAI-NEYJZJCJSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
Origin of Product |
United States |
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